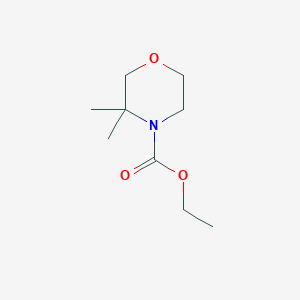
methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate
描述
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate is an organic compound with a complex structure that includes a bromophenyl group and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its imidazole ring.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also act as an inhibitor or activator of certain enzymes, depending on its structural modifications.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-chlorophenyl)-1H-imidazole-4-carboxylate
- Methyl 2-(4-fluorophenyl)-1H-imidazole-4-carboxylate
- Methyl 2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding and enhance the compound’s ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
methyl 2-(4-bromophenyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-6-13-10(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPMSXJJRBHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


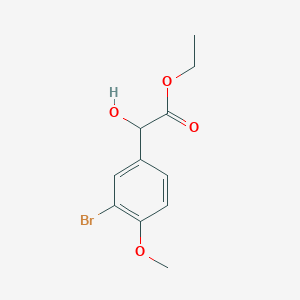
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)
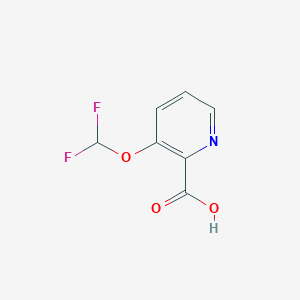
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)
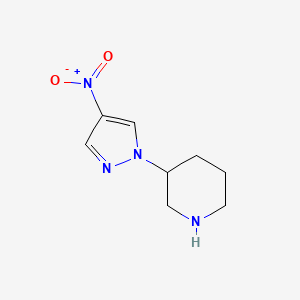

![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
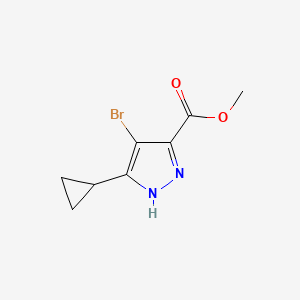
![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)
